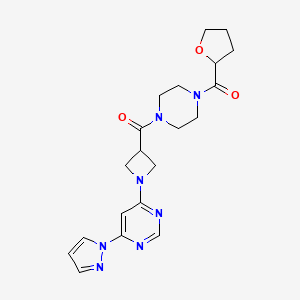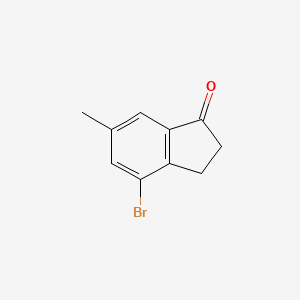![molecular formula C27H23N3O2 B2556279 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901246-21-7](/img/structure/B2556279.png)
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a novel organic compound characterized by its unique structural framework that combines pyrazoloquinoline and dioxane moieties. Its complex structure lends it potential utility in various scientific fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes:
Aromatic Substitution: : Starting with 3,4-dimethylphenyl and 4-methylphenyl derivatives, undergoes aromatic nucleophilic substitution.
Formation of Dioxane Ring:
Pyrazoloquinoline Core: : Building the core structure often involves cyclization reactions facilitated by a base or acid, combined with the appropriate solvent system.
Industrial Production Methods
Industrial-scale production might involve:
Optimization of Catalyst Usage: : Using specific catalysts to enhance reaction rates and yield.
Efficient Isolation Techniques: : Employing techniques such as crystallization, distillation, and chromatography for product purification.
化学反応の分析
Types of Reactions
Oxidation: : Can be oxidized to form corresponding quinoline derivatives.
Reduction: : Reduction can yield dihydro derivatives affecting the dioxane ring stability.
Substitution: : Undergoes various substitutions depending on the active sites on the aromatic and pyrazoloquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts for Substitution: : Including transition metals like palladium or nickel.
Major Products
Oxidized Quinoline Derivatives: : Result from oxidation reactions.
Dihydro Derivatives: : From reduction processes affecting the dioxane ring.
Substituted Pyrazoloquinoline Compounds: : From various nucleophilic and electrophilic substitutions.
科学的研究の応用
Chemistry
Catalyst Development: : Used as a ligand in coordination chemistry.
Synthetic Intermediates: : Serve as intermediates in the synthesis of complex organic molecules.
Biology and Medicine
Antimicrobial Agents:
Cancer Research: : Studied for potential anti-cancer properties due to its structural similarity to known bioactive compounds.
Industry
Material Science: : Potential utility in developing new materials with specific electronic properties.
Pharmaceuticals: : Used as a precursor in drug design and synthesis.
作用機序
The compound's mechanism of action is largely dependent on its ability to interact with biological macromolecules.
Molecular Targets: : Likely targets include enzymes and receptors due to its aromatic and heterocyclic nature.
Pathways Involved: : Involves inhibition of specific enzymes or receptors, which is significant in its potential antimicrobial and anticancer activities.
類似化合物との比較
When compared to similar compounds like other pyrazoloquinoline derivatives and heterocyclic dioxane compounds:
Unique Structural Features: : The combined presence of dioxane and pyrazoloquinoline structures makes it unique.
Enhanced Biological Activity: : Compared to simpler analogs, it often shows enhanced biological activity due to its larger, more complex structure.
List of Similar Compounds
1-(3,4-dimethylphenyl)-pyrazoloquinoline
3-(4-methylphenyl)-dioxinopyrazole
8,9-dihydro-dioxinoquinoline
This detailed overview should provide a solid understanding of 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline. Dive deeper into each section as needed!
特性
IUPAC Name |
12-(3,4-dimethylphenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-16-4-7-19(8-5-16)26-22-15-28-23-14-25-24(31-10-11-32-25)13-21(23)27(22)30(29-26)20-9-6-17(2)18(3)12-20/h4-9,12-15H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHCMGYBNVMMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC(=C(C=C6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![propyl 2-{[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2556201.png)


![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2556204.png)
![1-(3,4-dichlorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2556209.png)


![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(2-phenylethyl)-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)

